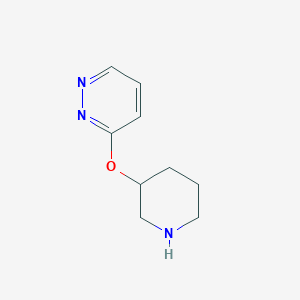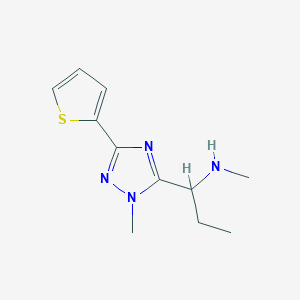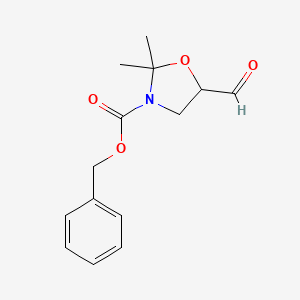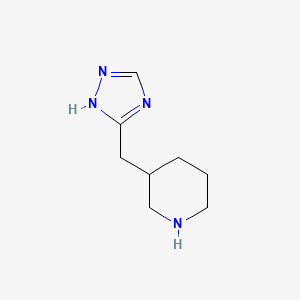
tert-Butyl (S)-(3-oxo-1-(thiophen-3-yl)propyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-(3-oxo-1-(thiophen-3-yl)propyl)carbamate is a compound that features a tert-butyl group, a thiophene ring, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(3-oxo-1-(thiophen-3-yl)propyl)carbamate typically involves the reaction of tert-butyl carbamate with a thiophene derivative under specific conditions. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine, followed by a coupling reaction with the thiophene derivative . The reaction conditions often include the use of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process . These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (S)-(3-oxo-1-(thiophen-3-yl)propyl)carbamate can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: LiAlH4, NaBH4
Bases: Cs2CO3, sodium hydroxide (NaOH)
Solvents: 1,4-dioxane, tetrahydrofuran (THF)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl group can yield the corresponding alcohol .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (S)-(3-oxo-1-(thiophen-3-yl)propyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The thiophene ring is a common motif in many pharmaceuticals, and the carbamate group can enhance the stability and bioavailability of these compounds .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of tert-Butyl (S)-(3-oxo-1-(thiophen-3-yl)propyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity . The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tert-Butyl (S)-(3-oxo-1-(thiophen-3-yl)propyl)carbamate include:
tert-Butyl carbamate: A simpler carbamate compound with similar reactivity.
Thiophene derivatives: Compounds containing the thiophene ring, which share similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of the thiophene ring and the carbamate group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry .
Propiedades
Fórmula molecular |
C12H17NO3S |
|---|---|
Peso molecular |
255.34 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S)-3-oxo-1-thiophen-3-ylpropyl]carbamate |
InChI |
InChI=1S/C12H17NO3S/c1-12(2,3)16-11(15)13-10(4-6-14)9-5-7-17-8-9/h5-8,10H,4H2,1-3H3,(H,13,15)/t10-/m0/s1 |
Clave InChI |
LYCISWYLBBYIRM-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC=O)C1=CSC=C1 |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC=O)C1=CSC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,3E)-3-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13641579.png)




![(1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13641600.png)
![4'-(9H-Carbazol-9-yl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B13641605.png)
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;sulfuric acid](/img/structure/B13641617.png)


![2-[(3-Methoxyphenyl)methylidene]-5-methylsulfanylthiophen-3-one](/img/structure/B13641631.png)


